molecular formula C8H18ClNO2 B6361150 H-beta-MeAla-OtBu*HCl CAS No. 866534-15-8

H-beta-MeAla-OtBu*HCl

Cat. No.: B6361150
CAS No.: 866534-15-8
M. Wt: 195.69 g/mol
InChI Key: MYTIVPYUPOXXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-beta-MeAla-OtBu*HCl: , also known as tert-butyl 3-amino-2-methylpropanoate hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2. It is a white to off-white solid that is soluble in methanol and other organic solvents. This compound is commonly used as an intermediate in pharmaceutical and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of H-beta-MeAla-OtBu*HCl typically involves the reaction of beta-alanine with tert-butanol in the presence of a sulfuric acid catalyst to form beta-alanine tert-butyl ester. This ester is then reacted with hydrochloric acid to yield the final product, tert-butyl 3-amino-2-methylpropanoate hydrochloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: H-beta-MeAla-OtBu*HCl undergoes various chemical reactions, including:

    Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Substitution Reactions: Products include substituted amines and amides.

    Hydrolysis: Products include beta-alanine and tert-butanol.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

H-beta-MeAla-OtBu*HCl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-beta-MeAla-OtBu*HCl involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of peptides and other bioactive molecules. It may also interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Beta-alanine tert-butyl ester hydrochloride
  • Tert-butyl 3-aminopropanoate hydrochloride
  • Beta-alanine methyl ester hydrochloride

Comparison: H-beta-MeAla-OtBu*HCl is unique due to its specific structure, which includes a tert-butyl ester group and a methyl-substituted amino group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the tert-butyl group enhances the compound’s stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,3)11-7(10)5-6-9-4;/h9H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTIVPYUPOXXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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